molecular formula C8H10Cl2FNO B6158277 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride CAS No. 2770360-12-6

2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B6158277
CAS No.: 2770360-12-6
M. Wt: 226.07 g/mol
InChI Key: XYLWIDXDLLWXJF-UHFFFAOYSA-N
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Description

2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structural properties, which include an amino group, a chloro-substituted phenyl ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can affect various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate gene expression and protein activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
  • 2-amino-2-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride
  • 2-amino-5-chloro-2’-fluorobenzophenone

Uniqueness

What sets 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique arrangement of chloro and fluoro groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2770360-12-6

Molecular Formula

C8H10Cl2FNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-amino-2-(5-chloro-2-fluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9ClFNO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H

InChI Key

XYLWIDXDLLWXJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)F.Cl

Purity

95

Origin of Product

United States

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